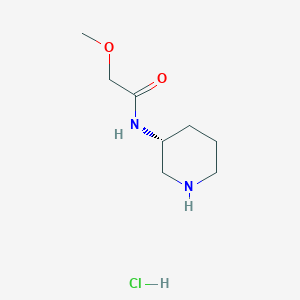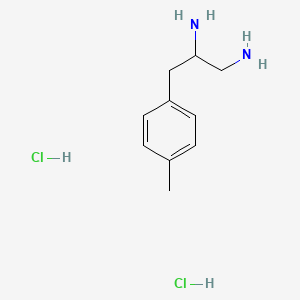
3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is a chemical compound with the CAS Number: 2126160-81-2 . It has a molecular weight of 237.17 and is used in scientific research due to its unique properties. It is suitable for various applications, including drug synthesis and catalysis.
Molecular Structure Analysis
The InChI code for “3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is1S/C10H16N2.2ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is a salt . Unfortunately, the search results do not provide additional physical and chemical properties for this specific compound.科学的研究の応用
1. Polymer Degradation and Stability
A study by Grassie, Guy, and Tennent (1986) investigated the thermal degradation of a commercial epoxy resin prepared with bisphenol-A, epichlorhydrin, and ethylene diamine. Key degradation products identified include hydrogen, methane, ethane, propene, ammonia, methylamine, water, phenol, cresols, and various other compounds. This research aids in understanding the stability and degradation pathways of epoxy resins, which can impact their applications in various industries (Grassie, Guy, & Tennent, 1986).
2. Macromolecular Chemistry and Physics
Kricheldorf and Awe (1989) conducted research on nematic polyurethanes derived from various compounds, including 1,2-bis(4-piperidinyl)ethane and 1,3-bis(4-piperidinyl)propane. The study explored the inherent viscosities, thermostability, and crystalline properties of these polyurethanes, providing valuable insights into their potential applications in materials science (Kricheldorf & Awe, 1989).
3. European Polymer Journal
Liaw, Liaw, and Tsai (1997) synthesized polyimides using a diamine-containing oxyethylene unit. These polyimides exhibited various mechanical properties and excellent solubility in organic solvents. Their thermal stability was also evaluated, demonstrating their potential for use in high-performance materials (Liaw, Liaw, & Tsai, 1997).
4. Journal of Molecular Catalysis A-chemical
Gao et al. (1999) studied the asymmetric transfer hydrogenation of prochiral ketones using chiral ruthenium complexes with aminophosphine ligands. This research highlights the use of these compounds in catalytic processes, which can be significant in the development of pharmaceuticals and fine chemicals (Gao et al., 1999).
5. Insulating Materials
Bei (2007) researched the synthesis and application of a tetramethyl bisphenol A type diamine monomer in polyimide and its use in two-layer flexible copper clad laminate. The study demonstrated the material's soldering resistance and low water absorption, indicating its utility in electrical insulation and electronics (Bei, 2007).
Safety and Hazards
特性
IUPAC Name |
3-(4-methylphenyl)propane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPRJGUXXOSIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl chloro[(2-methoxyphenyl)hydrazono]acetate](/img/structure/B2773409.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine](/img/structure/B2773410.png)

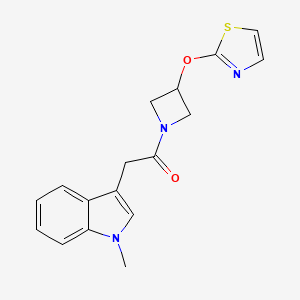
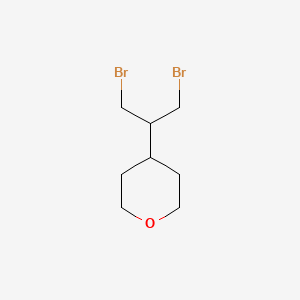

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2773417.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2773421.png)

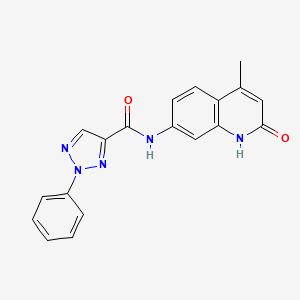
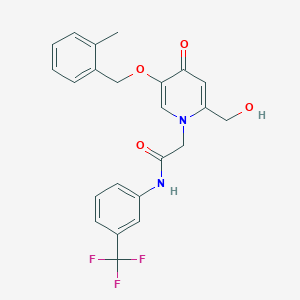
![N-isobutyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773426.png)
